molecular formula C9H7N3O2 B1386348 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1155066-46-8

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1386348
CAS No.: 1155066-46-8
M. Wt: 189.17 g/mol
InChI Key: HRKRCTONQOYQPH-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyridine derivatives with pyrazole precursors. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate, which is then cyclized to form the desired pyrazole derivative . Another approach involves the use of polyphosphoric acid (PPA) as a dehydrating agent to facilitate the cyclocondensation of benzoic acids and 1,2-phenylenediamines .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the pyrazole ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

1-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKRCTONQOYQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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